alpha-Apo-oxytétracycline

Vue d'ensemble

Description

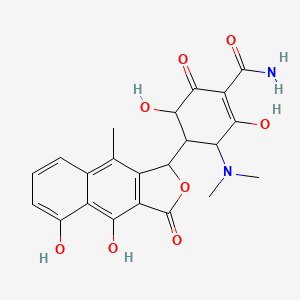

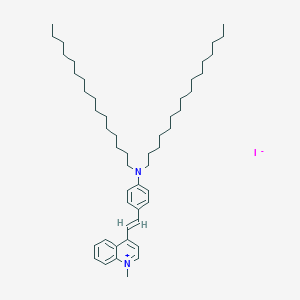

Alpha-apo-Oxytetracycline, also known as Alpha-apo-Oxytetracycline, is a useful research compound. Its molecular formula is C₂₂H₂₂N₂O₈ and its molecular weight is 442.42. The purity is usually 95%.

BenchChem offers high-quality alpha-apo-Oxytetracycline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-apo-Oxytetracycline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antibiotique

L'alpha-apo-oxytétracycline présente une activité antibiotique {svg_1}. Elle inhibe la croissance de diverses bactéries, y compris les bactéries aérobies des boues, Pseudomonas, Agrobacterium, Moraxella, Bacillus, et même les souches d'E. coli {svg_2} résistantes à la tétracycline.

Étalon Secondaire dans l'Industrie Pharmaceutique

L'this compound peut être utilisée comme étalon secondaire dans l'industrie pharmaceutique {svg_3} {svg_4}. Cela signifie qu'elle peut être utilisée comme substance de référence pour garantir la qualité et la cohérence des produits pharmaceutiques.

Inhibition de la Biosynthèse des Protéines

Les tétracyclines, y compris l'this compound, inhibent la biosynthèse des protéines {svg_5}. C'est le mécanisme à l'origine de leur action bactériostatique, ce qui signifie qu'elles empêchent les bactéries de croître et de se reproduire.

Traitement de Diverses Maladies

Les tétracyclines sont efficaces contre un large éventail de maladies, notamment la peste, le choléra, la typhoïde, la syphilis, la maladie du légionnaire, et l'anthrax {svg_6}. Elles peuvent également être utilisées pour traiter le paludisme, la maladie de Lyme, la tuberculose, la fièvre pourprée des Montagnes Rocheuses et la lèpre {svg_7}.

Utilisation en Recherche

L'this compound est utilisée à des fins de recherche {svg_8}. Elle est souvent utilisée dans des études portant sur la résistance aux antibiotiques, l'inhibition de la croissance bactérienne et les effets des antibiotiques sur divers organismes.

Contrôle Qualité

L'this compound peut être utilisée dans les tests de contrôle qualité {svg_9}. Elle peut être utilisée dans diverses applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, ainsi que le contrôle qualité des aliments et des boissons {svg_10}.

Mécanisme D'action

Target of Action

Alpha-Apo-Oxytetracycline, also known as Beta-Apooxytetracycline, primarily targets bacterial cells. Its main target is the 30S ribosomal subunit of the bacterial cell . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and multiplication .

Mode of Action

Alpha-Apo-Oxytetracycline inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts protein synthesis, thereby inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

It is known that the compound interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers .

Pharmacokinetics

Alpha-Apo-Oxytetracycline belongs to the group of tetracycline antibiotics, which are characterized by poor absorption after food . This group, also known as Group 1, includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alpha-Apo-Oxytetracycline .

Result of Action

The primary result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of Alpha-Apo-Oxytetracycline can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action can be affected by the development of bacterial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Alpha-Apo-Oxytetracycline .

Safety and Hazards

Orientations Futures

The growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Another promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitizing resistant bacteria to antibiotics .

Analyse Biochimique

Biochemical Properties

Beta-Apooxytetracycline: plays a significant role in biochemical reactions, primarily through its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction is crucial for its antimicrobial activity. Additionally, beta-Apooxytetracycline interacts with various enzymes and proteins involved in bacterial metabolism, further disrupting cellular functions .

Cellular Effects

The effects of beta-Apooxytetracycline on cells are profound, particularly in bacterial cells. It inhibits cell growth and division by interfering with protein synthesis. This leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . In eukaryotic cells, beta-Apooxytetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes .

Molecular Mechanism

At the molecular level, beta-Apooxytetracycline exerts its effects by binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site. This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between beta-Apooxytetracycline and the ribosomal RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Apooxytetracycline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to beta-Apooxytetracycline can lead to adaptive resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of beta-Apooxytetracycline vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity. At higher doses, beta-Apooxytetracycline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a minimal effective dose is required to achieve antimicrobial activity, and exceeding this dose can lead to toxicity .

Metabolic Pathways

Beta-Apooxytetracycline: is involved in various metabolic pathways, primarily related to its antimicrobial activity. It is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

Within cells and tissues, beta-Apooxytetracycline is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, affecting its bioavailability and distribution. The compound accumulates in tissues with high protein synthesis activity, such as the liver and kidneys .

Subcellular Localization

Beta-Apooxytetracycline: localizes primarily in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as it targets ribosomes for its antimicrobial action. Post-translational modifications and targeting signals may direct beta-Apooxytetracycline to specific cellular compartments, enhancing its efficacy .

Propriétés

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research mentions that beta-apooxytetracycline is a breakdown product of oxytetracycline. How significant is its formation during cooking?

A1: Unfortunately, the research by [] specifically states that "Diode-array analysis of heat-treated oxytetracycline standard solutions indicated that no individual closely related compound such as 4-epioxytetracycline, alpha- or beta-apooxytetracycline formed a significant proportion of the breakdown products." [] This suggests that while beta-apooxytetracycline might be formed during the cooking process, it is not a major degradation product of oxytetracycline under the conditions tested.

Q2: Can you elaborate on the analytical techniques mentioned for analyzing oxytetracycline and its breakdown products?

A2: The study by [] utilizes diode-array analysis to study the heat-treated oxytetracycline solutions. This technique allows for the simultaneous detection and quantification of multiple components in a mixture based on their unique UV-Vis absorption spectra. By comparing the spectra of the degraded samples with standards of known compounds, researchers can identify and quantify the presence of specific breakdown products, including beta-apooxytetracycline, even if they are not the major degradation products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)